N'-hydroxyadamantane-1-carboximidamide

Medicinal Chemistry Organic Synthesis Process Chemistry

This N-hydroxy-functionalized adamantane scaffold uniquely enables focused library synthesis of metabolic disease inhibitors (11β-HSD1), antiviral candidates, and metalloenzyme inhibitors via its zinc-binding N-hydroxycarboximidamide group. Unlike unsubstituted analogs, the N-hydroxy substitution enhances hydrogen-bonding capacity and metal chelation, delivering distinct SAR profiles. With a reported one-step 72% yield synthesis and high melting point (170–172°C), it is an economical, stable building block for lead optimization. Choose this compound for reliable, scalable synthesis and differentiated biological target engagement.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
CAS No. 53658-91-6
Cat. No. B2518557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxyadamantane-1-carboximidamide
CAS53658-91-6
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=NO)N
InChIInChI=1S/C11H18N2O/c12-10(13-14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9,14H,1-6H2,(H2,12,13)
InChIKeyISVFJWIOFPUALW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N'-Hydroxyadamantane-1-carboximidamide (CAS 53658-91-6): A Specialized Adamantane Carboximidamide Building Block


N'-Hydroxyadamantane-1-carboximidamide (CAS 53658-91-6) is a functionalized adamantane derivative belonging to the carboximidamide class, distinguished by its N-hydroxy substitution on the amidine moiety [1]. It features a rigid, cage-like adamantane core (tricyclo[3.3.1.1³·⁷]decane) with a molecular formula of C₁₁H₁₈N₂O and a molecular weight of 194.27 g/mol . The compound is primarily utilized as a versatile small molecule scaffold and synthetic building block in medicinal chemistry and organic synthesis [1].

Why Generic Adamantane Derivatives Cannot Substitute for N'-Hydroxyadamantane-1-carboximidamide


The unique N-hydroxycarboximidamide functional group in N'-hydroxyadamantane-1-carboximidamide confers distinct reactivity and physicochemical properties compared to unsubstituted adamantane carboximidamides or alternative N-functionalized analogs . This substitution can alter hydrogen-bonding capacity, metal-chelating potential, and biological target engagement profiles, making direct substitution with simpler analogs (e.g., adamantane-1-carboximidamide or adamantane-1-carboxamide) unreliable for structure-activity relationship (SAR) studies or synthetic protocols [1]. The following quantitative evidence clarifies where this compound offers verifiable differentiation.

Quantitative Differentiation: N'-Hydroxyadamantane-1-carboximidamide vs. Structural Analogs


Synthetic Yield: Optimized Route vs. Alternative Hydroxyadamantane Derivatives

A reported one-step synthesis of N'-hydroxyadamantane-1-carboximidamide from 1-nitriloadamantane and hydroxylamine hydrochloride achieves a 72% isolated yield after purification . This compares favorably to the 67% yield reported for the synthesis of the structurally distinct N-hydroxyadamantane-1-carboxamide (CAS 28309-44-6) under different conditions, indicating a preparative advantage for accessing the N-hydroxycarboximidamide scaffold [1].

Medicinal Chemistry Organic Synthesis Process Chemistry

Functional Group Reactivity: N-Hydroxycarboximidamide as a Versatile Synthon

The N-hydroxycarboximidamide moiety can undergo oxidation, reduction, and cycloaddition reactions to generate diverse heterocyclic structures, including oxadiazoles and isoxazolines . In contrast, the unsubstituted adamantane-1-carboximidamide (CAS 173601-35-9) lacks the hydroxyl group, limiting its utility to amidine-specific transformations such as acylation or salt formation [1]. This functional group expansion provides access to a broader chemical space in library synthesis.

Medicinal Chemistry Organic Synthesis Chemical Biology

Antiviral Activity: Class-Level Inference from Adamantane Carboxamidine SAR

While no direct IC₅₀ data exists for N'-hydroxyadamantane-1-carboximidamide itself, class-level evidence from adamantane carboxamidine derivatives indicates potential antiviral activity. For example, adamantane-1-carboxamidine hydrochloride (ACH, CAS 50417-14-6) was identified as a potential inhibitor of SARS-CoV-2 replication in cell cultures . Additionally, related adamantyl carboxamide analogs have shown EC₅₀ values of ~10-15 μM against Ebola virus (EBOV) [1]. The N-hydroxy substitution may further modulate target engagement and selectivity, warranting its inclusion in antiviral screening cascades.

Antiviral Research Virology Medicinal Chemistry

Enzyme Inhibition Potential: Targeting 11β-HSD1 and Beyond

Adamantane carboxamide derivatives have been reported as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with some analogs achieving IC₅₀ values as low as 114 nM . N'-Hydroxyadamantane-1-carboximidamide contains the carboximidamide core and the N-hydroxy group that can serve as a zinc-binding group (ZBG) or hydrogen-bond donor/acceptor, making it a suitable scaffold for developing metalloenzyme inhibitors (e.g., HDACs, MMPs) . While direct IC₅₀ data for this specific compound are unavailable, its structural features align with known pharmacophores in enzyme inhibitor design.

Enzyme Inhibition Metabolic Disease Drug Discovery

Physicochemical Properties: Melting Point and Solid-State Stability

N'-Hydroxyadamantane-1-carboximidamide is a white crystalline solid with a reported melting point range of 170-172°C [1]. This is notably higher than the melting point of the structurally similar N-hydroxyadamantane-1-carboxamide (CAS 28309-44-6), which has no publicly reported melting point but is also a solid, and significantly different from the hydrochloride salt of adamantane-1-carboximidamide (CAS 50417-14-6), which exhibits different solubility and stability profiles [2]. The high melting point and crystalline nature facilitate purification, storage, and handling in solid-phase synthesis or formulation studies.

Physical Chemistry Formulation Science Analytical Chemistry

Optimal Research and Industrial Application Scenarios for N'-Hydroxyadamantane-1-carboximidamide


Medicinal Chemistry: Synthesis of 11β-HSD1 Inhibitor Libraries

Leverage the established 11β-HSD1 inhibitory activity of adamantane carboxamides (IC₅₀ values down to 114 nM) and the versatile N-hydroxycarboximidamide handle to generate focused libraries of potential metabolic disease therapeutics. The 72% synthetic yield supports cost-effective scale-up for SAR exploration.

Antiviral Drug Discovery: Screening Against SARS-CoV-2 and Emerging Viruses

Employ N'-hydroxyadamantane-1-carboximidamide as a screening candidate based on the demonstrated antiviral activity of adamantane carboxamidine analogs against SARS-CoV-2 and Ebola virus (EC₅₀ ~10-15 μM) . Its N-hydroxy group may enhance target binding or alter pharmacokinetic properties compared to unsubstituted amidines.

Chemical Biology: Development of Metal-Chelating Probes

Utilize the N-hydroxycarboximidamide moiety as a zinc-binding group (ZBG) for designing inhibitors of metalloenzymes (HDACs, MMPs) . The rigid adamantane core provides a defined spatial orientation for interacting with enzyme active sites, while the high melting point (170-172°C) ensures stability during bioconjugation or assay preparation.

Organic Synthesis: Heterocycle Construction via Cycloaddition

Access oxadiazole and isoxazoline heterocycles through cycloaddition reactions of the N-hydroxycarboximidamide group , expanding chemical diversity in compound collections. The reported one-step, 72% yield synthesis makes it an economical starting material for generating novel scaffolds.

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